![molecular formula C7H17N5S B11756194 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane is a heterocyclic compound that contains a triazole ring and a sulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistent quality of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The amino and diethylamino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-5-mercapto-1,2,4-triazole: A precursor in the synthesis of 4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane.
4-amino-5-[(methylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with a methylamino group instead of a diethylamino group.
4-amino-5-[(ethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane: A similar compound with an ethylamino group instead of a diethylamino group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the diethylamino group may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Propriétés
Formule moléculaire |
C7H17N5S |
|---|---|
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
3-(diethylaminomethyl)-1,2,4-triazol-4-amine;sulfane |
InChI |
InChI=1S/C7H15N5.H2S/c1-3-11(4-2)5-7-10-9-6-12(7)8;/h6H,3-5,8H2,1-2H3;1H2 |
Clé InChI |
IIJIARGRBBNIGX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=NN=CN1N.S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


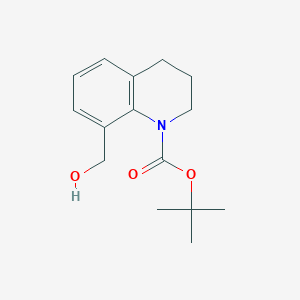
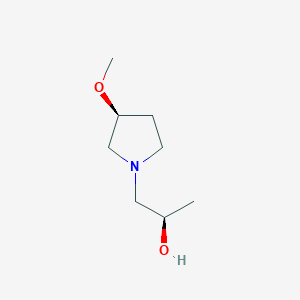

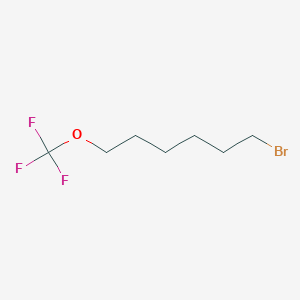
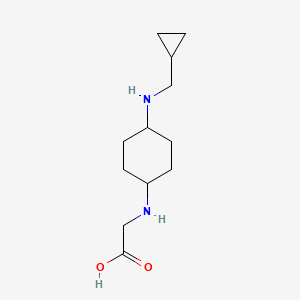
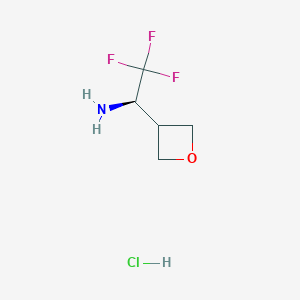

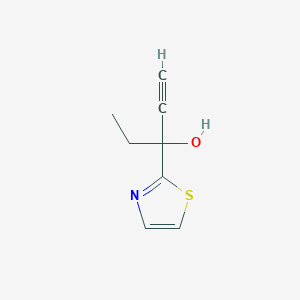
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)
![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
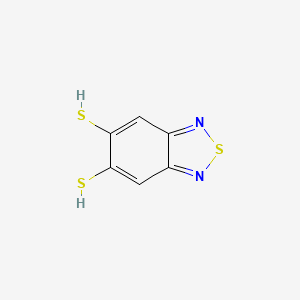
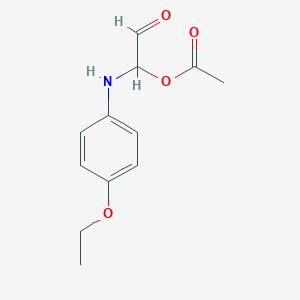
![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
